![molecular formula C21H15FN2OS B2577819 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 900000-68-2](/img/structure/B2577819.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, also known as BTA-1, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic properties. BTA-1 belongs to the class of benzothiazole compounds and has been studied for its ability to modulate various biological processes.
Scientific Research Applications
Synthesis and Antitumor Activity
- A study by Yurttaş et al. (2015) synthesized derivatives of 2-(4-aminophenyl)benzothiazole, including compounds similar to N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, to evaluate their antitumor activity. These compounds were tested in vitro against various human tumor cell lines, demonstrating considerable anticancer activity against certain cancer types (Yurttaş, Tay, & Demirayak, 2015).
Investigation of Metabolic Stability
- Stec et al. (2011) investigated a similar compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, for its inhibition of PI3Kα and mTOR in vitro and in vivo. They explored 6,5-heterocyclic analogues to improve metabolic stability, highlighting the significance of structural modifications in enhancing therapeutic potential (Stec et al., 2011).
Src Kinase Inhibitory and Anticancer Activities
- Fallah-Tafti et al. (2011) synthesized and evaluated N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives for Src kinase inhibitory and anticancer activities. This work underscores the role of thiazole and N-benzyl substitution in enhancing anticancer properties (Fallah-Tafti et al., 2011).
Anti-inflammatory Activity
- Sunder and Maleraju (2013) explored derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide for their anti-inflammatory activity. This study contributes to understanding the anti-inflammatory potential of such compounds (Sunder & Maleraju, 2013).
Antimicrobial and Antifungal Activity
- Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated their antimicrobial activity against bacteria and fungi. This research highlights the antimicrobial potential of these compounds (Badiger et al., 2013).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide are not well-documented. These properties are crucial in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-15-11-9-14(10-12-15)13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)26-21/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNHKFDPHPJYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2577736.png)
![8-methoxy-3,5-dimethyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2577739.png)
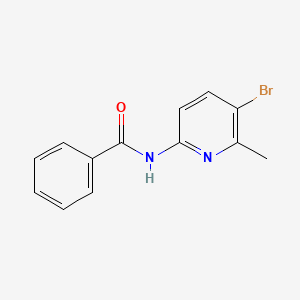
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)
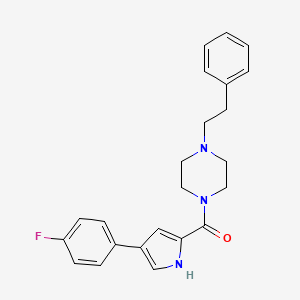
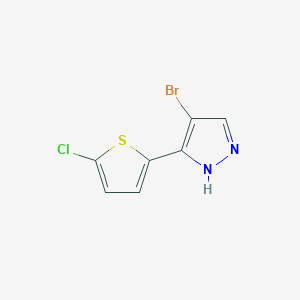
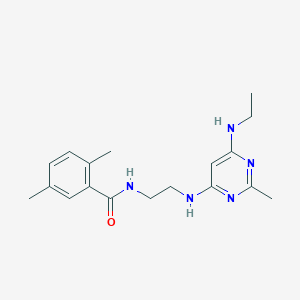
![4-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2577755.png)
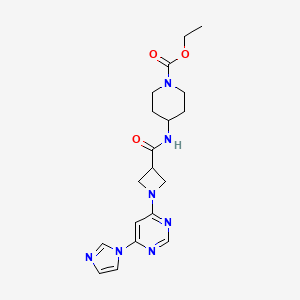
![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)